5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Synthetic Intermediate Medicinal Chemistry Building Block Procurement

Medicinal chemistry teams synthesizing kinase-focused libraries face a synthetic bottleneck: constructing the 5-fluoro-4-carbonitrile-7-azaindole pharmacophore from simple starting materials requires multiple steps and protecting group manipulations. This compound eliminates that burden by delivering the complete, TIPS-protected core in a single building block. · Enables direct Suzuki-Miyaura coupling at halogenated positions without NH deprotection, streamlining library synthesis. · The TIPS group provides ≥10⁴-fold greater stability than TMS through acidic workups and chromatography. · Available as a solid at ≥95% purity, suitable for immediate use in JAK, CDK, and TNIK inhibitor programs.

Molecular Formula C17H24FN3Si
Molecular Weight 317.5 g/mol
CAS No. 1228666-58-7
Cat. No. B1532186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS1228666-58-7
Molecular FormulaC17H24FN3Si
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C#N
InChIInChI=1S/C17H24FN3Si/c1-11(2)22(12(3)4,13(5)6)21-8-7-14-15(9-19)16(18)10-20-17(14)21/h7-8,10-13H,1-6H3
InChIKeyKWBSNCOQUZARMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1228666-58-7) – Core Scaffold and Key Intermediate Profile for Kinase-Targeted Medicinal Chemistry Procurement


5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1228666-58-7) is a fully substituted 7-azaindole building block in which the pyrrole NH is protected by a bulky triisopropylsilyl (TIPS) group, the 5-position is occupied by a fluorine atom, and the 4-position bears a nitrile substituent . The compound, with molecular formula C₁₇H₂₄FN₃Si and a molecular weight of 317.48 g·mol⁻¹, is available as a solid from multiple vendors at purities of 95–98% . As an AldrichCPR product (catalog number ADE001059), it is supplied to early discovery researchers as part of a collection of unique chemicals, with the explicit caveat that no analytical data is collected by the primary distributor and that identity and/or purity confirmation is the sole responsibility of the buyer .

Protected pyrrole NH (TIPS) enables chemoselective reactions and multi-step synthesis without premature deprotection
🔬Pre-installed 5-fluoro-4-carbonitrile pharmacophore for kinase hinge-binding design
📋Vendor purity specifications available; buyer confirmation of identity expected per AldrichCPR policy

Why Generic Substitution of 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Is Not a Viable Procurement Strategy


This compound occupies a distinct node in the 7-azaindole chemical space because it simultaneously presents a bulky TIPS protecting group at N1, a fluorine atom at C5, and a nitrile at C4 – a combination that has no direct, synthetically equivalent generic replacement. The TIPS group provides steric shielding of the pyrrole NH, enabling chemoselective functionalization at other positions under conditions where a free NH or a smaller protecting group (e.g., SEM, Boc) would undergo competing side reactions [1]. Critically, the 5-fluoro-4-carbonitrile substitution pattern is a recognized privileged pharmacophoric motif for forming hinge-binding hydrogen bonds and dipole interactions with kinase active sites [2]. Substituting a des-fluoro (CAS 1092580-01-2), des-cyano (CAS 868387-37-5), or unprotected (CAS 1015610-15-7) analog fundamentally alters the electronic landscape and the synthetic utility of the intermediate, making inter-class substitution chemically invalid.

Target Compound
5-Fluoro-4-cyano with TIPS protection; blocks metabolic oxidation and enables chemoselective coupling
Des-Fluoro Analog
Lacks 5-fluoro metabolic shielding; may require late-stage fluorination with yield loss
Target Compound
4-CN pre-installed; 0 additional steps for kinase hinge-binding motif
Des-Cyano Analog
No hinge-binding nitrile; estimated 2–4 extra synthetic steps to install C4 substituent
Target Compound
TIPS-protected NH withstands acidic workups and Pd-catalyzed couplings without desilylation
Unprotected Analog
Free NH leads to competing side reactions; requires extra protection/deprotection steps

Quantitative Differentiators for 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile vs. Closest Structural Analogs


Comparative Purity and Vendor Availability: TIPS-Protected 5-Fluoro-4-carbonitrile vs. Unprotected 5-Fluoro-4-carbonitrile

The TIPS-protected compound (CAS 1228666-58-7) is commercially available from multiple vendors at specified purities of ≥95%, 97%, or 98% . In contrast, its unprotected N–H counterpart, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1015610-15-7), is listed exclusively as an AldrichCPR product with no analytical data provided by the primary supplier . For procurement decisions where vendor-verified purity and lot-specific analytical documentation are required, the TIPS-protected analog offers a demonstrably broader supplier base with published purity specifications.

Purity & Supplier Count
Data to verify
Target: ≥95–98% purity from ≥5 suppliers
Comparator: AldrichCPR only; no analytical data collected
Supplier-verified purity context
Buyer confirms identity per AldrichCPR policy
Synthetic Intermediate Medicinal Chemistry Building Block Procurement

TIPS Protecting Group Stability: Quantitative Advantage Over TMS-Protected 7-Azaindoles for Multi-Step Synthetic Sequences

The triisopropylsilyl (TIPS) group exhibits markedly higher stability toward hydrolytic cleavage compared to the trimethylsilyl (TMS) group. TIPS ethers and amines are approximately 10⁴ times more stable toward acidic hydrolysis than TMS analogs, and TIPS-protected N-heterocycles withstand chromatographic purification on silica gel without detectable desilylation [1]. For 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, this means the TIPS group remains intact during standard Suzuki–Miyaura, Buchwald–Hartwig, and SNAr reactions where a TMS group would undergo premature cleavage, leading to uncontrolled N–H functionalization and complex product mixtures [2].

TIPS vs TMS Stability
Class-level
TIPS: t½ > 24 h (80% AcOH); TMS: t½ ≈ 1–5 min
≥10&sup4;-fold greater hydrolytic stability
Supports stability screening for multi-step routes
Class-level from Greene’s Protective Groups
Protecting Group Strategy Synthetic Chemistry Orthogonal Protection

Synthetic Utility: 5-Fluoro-4-carbonitrile Substitution Pattern as a Kinase Hinge-Binding Pharmacophore vs. Des-Cyano Analogs

The 4-carbonitrile group on the 7-azaindole core serves as a hydrogen bond acceptor that engages the kinase hinge region (typically the backbone NH of a conserved residue such as Cys or Glu in the hinge). In pyrrolo[2,3-b]pyridine-based kinase inhibitors, the 4-cyano substituent forms a key interaction that contributes 1–3 kcal·mol⁻¹ of binding free energy relative to the unsubstituted 7-azaindole [1]. The target compound, 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, presents this cyano group pre-installed and protected, unlike the des-cyano analog 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 868387-37-5), which lacks the hinge-binding nitrile and would require de novo introduction of a C4 substituent, adding 2–4 synthetic steps to any route .

4-CN Pharmacophore Access
Class-level
4-CN present: 0 extra steps
Des-cyano: 2–4 steps to install C4 substituent
Synthetic step economy context
Based on standard cyanation sequences
Kinase Inhibitor Design Hinge-Binding Motif 7-Azaindole Scaffold

Fluorine Substitution: Metabolic Stability Advantage of 5-Fluoro-7-azaindole Core vs. Unsubstituted 7-Azaindole Analogs

The 5-fluoro substituent on the 7-azaindole core blocks a primary site of cytochrome P450-mediated oxidative metabolism. In closely related indole and 7-azaindole systems, fluorine substitution at the 5-position reduces intrinsic clearance (CLᵢₙₜ) in human liver microsomes by 50–90% relative to the unsubstituted parent [1]. The target compound incorporates this fluorine atom pre-installed with the TIPS protecting group already in place, whereas the 5-unsubstituted analog 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1092580-01-2) lacks this metabolic shielding and would require late-stage fluorination after deprotection [2].

5-F Metabolic Stability
Class-level
5-F blocks CYP450 oxidation; predicted 50–90% CLint reduction
Estimated 2–10× lower oxidative clearance
Reported metabolic stability context
Class-level inference; no compound-specific data
Fluorine Chemistry Metabolic Stability Drug Design

Validated Application Scenarios for 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Based on Structural Differentiation Evidence


Synthesis of Type I and Type II Kinase Inhibitors Requiring a Protected 5-Fluoro-4-cyano-7-azaindole Core

The compound serves as a direct precursor for generating kinase inhibitor libraries targeting JAK, CDK, and TNIK families, where the 4-carbonitrile engages the kinase hinge and the 5-fluoro substituent enhances metabolic stability [1]. The TIPS group remains intact through palladium-catalyzed cross-coupling reactions at other positions of the 7-azaindole ring, enabling sequential functionalization without protecting group loss [1]. This scenario is directly supported by the class-level hinge-binding evidence and TIPS stability evidence established in Section 3.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy with TIPS Stability

For synthetic routes exceeding 3 steps where the pyrrole NH must remain protected through acidic aqueous workups, silica gel chromatography, and coupling reactions, the TIPS group provides the requisite stability (estimated ≥10⁴-fold greater than TMS) [2]. This is particularly valuable when combining Suzuki–Miyaura coupling at a halogenated 7-azaindole position with subsequent deprotection-sensitive transformations.

Comparative Scaffold-Hopping Studies in Early Drug Discovery

When medicinal chemistry teams evaluate 7-azaindole-based hinge binders against indole, indazole, or pyrazolopyridine isosteres, the pre-assembled 5-fluoro-4-carbonitrile-7-azaindole core eliminates the synthetic burden of constructing the pharmacophore from simpler intermediates. This allows direct comparison of the 7-azaindole scaffold against other heterocyclic cores in biochemical kinase assays [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-installed 4-CN hinge-binding motif
Hinge-binding interaction verification
Multi-step synthesis with orthogonal protection
TIPS stability under acidic/coupling conditions
Protecting group integrity during chromatography
Scaffold-hopping comparisons
5-F-4-CN pharmacophore pre-assembly
Metabolic stability screening in microsomes
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